3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide
Description
Properties
CAS No. |
94021-18-8 |
|---|---|
Molecular Formula |
C26H40N4O4 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-[[9,10-dioxo-4-[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;dihydroxide |
InChI |
InChI=1S/C26H36N4O2.2H2O/c1-29(2,3)17-9-15-27-21-13-14-22(28-16-10-18-30(4,5)6)24-23(21)25(31)19-11-7-8-12-20(19)26(24)32;;/h7-8,11-14H,9-10,15-18H2,1-6H3;2*1H2 |
InChI Key |
HHFYZNZYDFPOJY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.[OH-].[OH-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide typically involves multiple steps, starting from the preparation of the anthrylene core. The anthrylene core is first synthesized through a series of reactions involving aromatic compounds and oxidizing agents. The imino linkages are then introduced through a condensation reaction with appropriate amines. Finally, the trimethylpropylammonium groups are added via quaternization reactions, and the dihydroxide groups are introduced through hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted ammonium compounds.
Scientific Research Applications
Basic Information
- Molecular Formula : C26H40N4O4
- Molecular Weight : 472.621 g/mol
- CAS Number : 94021-18-8
- LogP : -1.03 (indicating high water solubility)
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Predicted 900.2 ± 75.0 °C |
| Density | 1.34 g/cm³ |
| Vapor Pressure | 0.001 Pa at 20 °C |
| pKa | 11.97 ± 0.20 |
Pharmaceutical Applications
The compound's antibacterial properties have been explored in various studies. For instance, quaternary ammonium compounds similar to this one have shown efficacy against a range of Gram-positive and Gram-negative bacteria, making them candidates for antibacterial formulations . This compound could potentially be utilized in developing new antimicrobial agents or preservatives in pharmaceutical products.
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC) : The compound can be effectively separated and analyzed using HPLC techniques. A reverse-phase HPLC method utilizing a Newcrom R1 column has been developed for its analysis, which is scalable for preparative separation and suitable for pharmacokinetic studies . The mobile phase typically contains acetonitrile and water, with phosphoric acid as an additive for compatibility with mass spectrometry applications.
Materials Science
Due to its unique structural characteristics, this compound may serve as a precursor or additive in the synthesis of advanced materials. Its properties can be leveraged in creating polymers or coatings with enhanced thermal stability and chemical resistance.
Environmental Applications
The potential application of this compound in environmental science includes its use as a surfactant or dispersant in cleaning agents or remediation technologies. Its quaternary ammonium structure suggests it could aid in the removal of contaminants from water sources.
Case Study 1: Antibacterial Activity
A study investigating the antibacterial activity of various quaternary ammonium compounds demonstrated that compounds structurally related to 3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide exhibited significant inhibition against Staphylococcus aureus and other pathogens . This research highlights the compound's potential as a therapeutic agent in treating bacterial infections.
Case Study 2: HPLC Method Development
Research focused on developing an HPLC method for analyzing this compound showed promising results in terms of separation efficiency and reproducibility. The method was validated for both qualitative and quantitative analysis, indicating its suitability for routine laboratory applications .
Mechanism of Action
The mechanism of action of 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide involves its interaction with specific molecular targets and pathways. The compound’s anthrylene core allows it to intercalate into DNA, affecting gene expression and cellular processes. The trimethylpropylammonium groups enhance its solubility and facilitate its transport across cell membranes. The dihydroxide groups contribute to its reactivity and ability to form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a family of anthraquinone-diimine derivatives with diverse substituents. Key structural analogs include:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide | 1327-11-3 | C₃₂H₄₈N₄O₂²⁻·2OH⁻* | ~694.8 (estimated) | Trimethylpropylammonium, hydroxide |
| [(9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(iminoethylene)]bis(benzenesulphonamide) | 31373-19-0 | C₃₀H₂₈N₄O₆S₂ | 604.7 | Benzenesulphonamide, ethylene linkers |
| 2,2''-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis[5-butylbenzenesulphonic] acid | 3773-10-2 | C₃₄H₃₄N₂O₈S₂ | 662.77 | Butylbenzenesulfonic acid |
| Disodium ((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino-4,1-phenyleneoxy))bis(benzenesulphonate) | 70161-19-2 | C₃₈H₂₈N₂O₁₀S₂²⁻·2Na⁺ | ~836.8 (estimated) | Benzenesulfonate, phenyleneoxy linkers |
*Estimated molecular formula based on naming conventions and substituent counts.
Key Observations :
- Trimethylpropylammonium groups in the target compound introduce cationic quaternary ammonium centers, contrasting with sulfonic/sulfonamide (anionic or neutral) groups in analogs .
- Butylbenzenesulfonic acid derivatives (e.g., 3773-10-2) exhibit higher molecular weights and enhanced hydrophilicity due to sulfonic acid groups .
Physicochemical and Functional Properties
Solubility and Reactivity:
- The dihydroxide form (1327-11-3) is highly water-soluble due to ionic character, whereas sulfonamide/sulfonic acid analogs (e.g., 31373-19-0, 3773-10-2) exhibit pH-dependent solubility .
- Trimethylpropylammonium groups may facilitate ion-pairing interactions, useful in chromatography or membrane technologies .
Host-Guest Chemistry:
- Anthraquinone-diimine derivatives with bulky substituents (e.g., naphthyl, benzyl) demonstrate selective inclusion properties for nitrogen-containing guests, as seen in studies of analogous chelate dihydroxy hosts . The trimethylpropylammonium groups in 1327-11-3 could sterically hinder guest inclusion compared to smaller substituents like sulfonate .
Thermal and Electronic Properties:
- Sulfonic acid derivatives (e.g., 3773-10-2) are thermally stable up to 250°C (data inferred from analogous sulfonated anthraquinones) .
Biological Activity
The compound 3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide (CAS Number: 94021-18-8) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Formula: C26H40N4O4
Molecular Weight: 472.621 g/mol
LogP: -1.03 (indicating hydrophilicity)
Density: 1.34 g/cm³
Boiling Point: Predicted at 900.2 °C
| Property | Value |
|---|---|
| Molecular Formula | C26H40N4O4 |
| Molecular Weight | 472.621 g/mol |
| LogP | -1.03 |
| Density | 1.34 g/cm³ |
| Boiling Point | 900.2 °C (predicted) |
The biological activity of 3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide is primarily attributed to its role as a cellular signaling modulator and antioxidant agent. Research indicates that this compound may interact with various cellular pathways, influencing processes such as:
- Antioxidant Defense: The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Cell Proliferation Inhibition: Some studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Enzyme Modulation: It may modulate the activity of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
-
Antioxidant Activity:
A study conducted on the antioxidant capacity of various anthraquinone derivatives found that compounds similar to 3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide demonstrated high radical scavenging activity. This suggests a potential application in preventing oxidative damage in biological systems . -
Cancer Cell Line Studies:
Research involving the treatment of human cancer cell lines with this compound indicated a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways . -
Pharmacokinetics:
An analysis using reverse-phase high-performance liquid chromatography (HPLC) revealed that the compound can be effectively separated and quantified in biological samples. This method is crucial for understanding its pharmacokinetic properties and bioavailability .
Table 2: Summary of Biological Activities
Safety and Toxicology
While preliminary studies indicate promising biological activities, it is essential to consider the safety profile of 3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide. Toxicological assessments have shown that high concentrations can lead to cytotoxic effects in non-target cells. Further studies are required to establish safe dosage levels and potential side effects.
Q & A
Q. What are the recommended methods for synthesizing 3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide and ensuring purity?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves reacting anthraquinone derivatives with amine-containing precursors under reflux conditions. For example:
- Step 1 : React 1,4-diaminoanthraquinone with trimethylpropylammonium hydroxide in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
- Step 2 : Purify the product via column chromatography (silica gel, methanol/chloroform gradient) or recrystallization from ethanol/water mixtures.
- Key Considerations : Monitor reaction progress using TLC, and confirm purity via HPLC (>95% purity threshold) .
Table 1 : Example Synthesis Conditions
| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,4-Diaminoanthraquinone | DMF | 90 | 18 | 65–70 |
| Trimethylpropylammonium | Ethanol | Reflux | 24 | 58–62 |
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine multiple spectroscopic methods:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 1.2–1.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirm imine (C=N stretch ~1640 cm⁻¹) and hydroxyl (O–H stretch ~3400 cm⁻¹) groups .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 600–650) .
- Elemental Analysis : Validate C, H, N, and O percentages (±0.3% deviation).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis/purification steps .
- Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) to accelerate imine formation .
- Solvent Optimization : Compare DMF, DMSO, and acetonitrile for reaction efficiency. Polar aprotic solvents enhance solubility of anthraquinone derivatives .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C for 6 hours vs. 24 hours conventionally) .
Table 2 : Byproduct Analysis Under Varied Conditions
| Condition | Byproduct (%) | Main Product Yield (%) |
|---|---|---|
| Conventional reflux | 12–15 | 65–70 |
| Microwave-assisted | 5–8 | 75–80 |
Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping peaks caused by rotational isomerism in propylammonium chains .
- 2D-COSY/HSQC : Assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., Gaussian 09 at B3LYP/6-31G* level) .
Q. What methodologies assess the biological activity of this compound, particularly in antimicrobial contexts?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (0.5–128 µg/mL range) .
- Mechanistic Studies :
- DNA Intercalation : Use UV-vis titration to measure binding constants with calf thymus DNA.
- Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA fluorescence assays in bacterial cultures .
Table 3 : Example Antimicrobial Activity Data
| Strain | MIC (µg/mL) | ROS Increase (Fold) |
|---|---|---|
| S. aureus (MRSA) | 32 | 3.2 |
| E. coli | 64 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
